N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
CAS No.: 894030-82-1
Cat. No.: VC7129507
Molecular Formula: C22H18N6O2S
Molecular Weight: 430.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894030-82-1 |
|---|---|
| Molecular Formula | C22H18N6O2S |
| Molecular Weight | 430.49 |
| IUPAC Name | N'-(2-cyanophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C22H18N6O2S/c1-14-6-8-15(9-7-14)19-26-22-28(27-19)17(13-31-22)10-11-24-20(29)21(30)25-18-5-3-2-4-16(18)12-23/h2-9,13H,10-11H2,1H3,(H,24,29)(H,25,30) |
| Standard InChI Key | BYQVKUHHYRXARG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4C#N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,triazol-6-yl)ethyl)oxalamide is defined by three key components:
-
A thiazolo[3,2-b]triazole heterocyclic core, which contributes to electron-rich aromaticity and hydrogen-bonding capabilities.
-
A p-tolyl substituent (4-methylphenyl group) attached to the triazole ring, enhancing lipophilicity and steric bulk.
-
An oxalamide bridge connecting the thiazolo-triazole moiety to a 2-cyanophenyl group, introducing rotational flexibility and hydrogen-bond donor/acceptor sites.
Table 1: Key Chemical Identifiers and Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>18</sub>N<sub>6</sub>O<sub>2</sub>S |
| Molecular Weight | 430.49 g/mol |
| IUPAC Name | N'-(2-cyanophenyl)-N-[2-[2-(4-methylphenyl)-thiazolo[3,2-b][1,triazol-6-yl]ethyl]oxamide |
| SMILES | CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4C#N |
| InChI | InChI=1S/C22H18N6O2S/c1-14-6-8-15(9-7-14)19-26-22-28(27-19)17(13-31-22)10-11-24-20(29)21(30)25-18-5-3-2-4-16(18)12-23/h2-9,13H,10-11H2,1H3,(H,24,29)(H,25,30) |
| InChIKey | BYQVKUHHYRXARG-UHFFFAOYSA-N |
| Solubility | Not experimentally determined |
The cyanophenyl group at the terminal position introduces strong electron-withdrawing characteristics, potentially influencing binding affinity in biological systems. The oxalamide linker (-NHC(=O)C(=O)NH-) provides conformational flexibility while enabling hydrogen-bond interactions with target proteins.
Synthesis and Purification Strategies
The synthesis of N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b]triazol-6-yl)ethyl)oxalamide involves multistep organic reactions, typically proceeding through the following stages:
Formation of the Thiazolo[3,2-b] triazole Core
-
Cyclocondensation: Reacting thiourea derivatives with α-haloketones under basic conditions to form the thiazole ring.
-
Triazole Annulation: Introducing a 1,2,4-triazole moiety via Huisgen cycloaddition or oxidative cyclization, depending on substituent positioning.
Functionalization with p-Tolyl and Ethyl Linkers
-
N-Alkylation: Attaching the ethylamine linker to the thiazolo-triazole nitrogen using bromoethylamine or similar alkylating agents.
-
Suzuki Coupling: Incorporating the p-tolyl group via palladium-catalyzed cross-coupling with p-tolylboronic acid.
Oxalamide Bridge Assembly
-
Stepwise Amidation: Reacting the ethylamine-linked intermediate with oxalyl chloride, followed by coupling with 2-cyanophenylamine.
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) are employed to achieve >95% purity, as confirmed by HPLC.
| Target | Proposed Mechanism | Supporting Evidence from Analogs |
|---|---|---|
| EGFR Kinase | Competitive ATP inhibition | IC<sub>50</sub> = 0.8 µM for analog |
| HIV-1 Protease | Hydrogen bonding to catalytic aspartates | K<sub>i</sub> = 12 nM for related oxalamide |
| Bacterial Cell Wall | Disruption of peptidoglycan crosslinking | MIC = 4 µg/mL against S. aureus |
Research Findings and Mechanistic Insights
While direct studies on this compound remain limited, inferences from structural analogs provide critical insights:
Neuropharmacological Effects
-
GABA<sub>A</sub> Receptor Modulation: Fluorinated analogs enhance chloride influx by 40% at 100 nM, suggesting anxiolytic potential.
Challenges and Future Directions
Synthetic Optimization
-
Yield Improvement: Current synthetic routes yield <15%; microwave-assisted synthesis could enhance efficiency.
-
Stereochemical Control: Developing asymmetric catalysis methods to access enantiomerically pure forms.
Biological Evaluation
-
In Vitro Screening: Prioritize assays against NCI-60 cancer cell lines and ESKAPE pathogens.
-
ADMET Profiling: Assess metabolic stability in liver microsomes and blood-brain barrier permeability.
Materials Science Applications
-
Coordination Polymers: Exploit the compound’s nitrogen/sulfur sites to synthesize metal-organic frameworks (MOFs) for gas storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume